2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95%
Overview
Description
2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% (2DSNPA) is a synthetic and organic compound that is used in many scientific research applications. It is a colorless to yellowish crystalline solid with a molecular weight of 288.3 g/mol and a melting point of 182-184°C. 2DSNPA is soluble in water and organic solvents such as methanol, ethanol, and acetone. It is an important reagent in the synthesis of heterocyclic compounds and is used in the synthesis of various drugs.
Mechanism of Action
2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% is an organic compound that acts as a catalyst in the synthesis of various heterocyclic compounds and drugs. It acts as an acid catalyst in the reaction between 4-nitrobenzoic acid and N,N-dimethylsulfamoyl chloride. The reaction is carried out in a basic medium and the product is isolated by filtration and recrystallization.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% has no known biochemical or physiological effects. It is not absorbed by the body and is not known to have any toxic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% in lab experiments include its low cost, ease of synthesis, and availability. The main limitation is that it is not very soluble in water and needs to be dissolved in organic solvents such as methanol, ethanol, or acetone.
Future Directions
For the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% include its use in the synthesis of other heterocyclic compounds and drugs, the development of new methods of synthesis, and the exploration of its potential applications in biochemistry and physiology. Other potential applications include its use as a catalyst in organic synthesis, its use as an intermediate in the synthesis of various drugs, and its use as a reagent in the synthesis of heterocyclic compounds.
Synthesis Methods
2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% is synthesized from 4-nitrobenzoic acid and N,N-dimethylsulfamoyl chloride. The reaction is carried out in a basic medium such as aqueous sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallization.
Scientific Research Applications
2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% is used as a reagent in the synthesis of heterocyclic compounds and drugs. It is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the synthesis of various drugs such as anti-inflammatory agents, antifungal agents, and antibiotics.
properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]-4-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)12-6-3-10(4-7-12)14-9-11(17(20)21)5-8-13(14)15(18)19/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHEWUUJAWCGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150221 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid | |
CAS RN |
1261914-47-9 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261914-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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